molecular formula C21H20O6 B2497767 Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384363-73-9

Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No. B2497767
CAS RN: 384363-73-9
M. Wt: 368.385
InChI Key: FQLHPVHJVAUOTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran derivatives typically involves strategies like visible-light-induced singlet oxygen generation for cyclization reactions. For instance, compounds such as isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate have been synthesized showcasing the methodologies relevant to producing structurally similar compounds (Sharma et al., 2022). These methods could be adapted for the synthesis of Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate by altering reactants or reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by X-ray crystallography and spectroscopic methods. Detailed studies, such as those on isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, reveal triclinic crystal systems, hydrogen bonding patterns, and supramolecular structures, which contribute to our understanding of the molecular architecture and potential reactivity of Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (Sharma et al., 2022).

Chemical Reactions and Properties

Acylations and other chemical transformations of benzofuran derivatives highlight the reactivity of these compounds. Studies on methoxy-substituted benzofurans detail acylations and subsequent reactions, providing insight into the functional group compatibility and reaction pathways that could be applicable to Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (Yamaguchi et al., 1984).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and applications. While specific data on Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate might not be directly available, analogous compounds offer valuable comparisons and predictions (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for the application of benzofuran derivatives. The synthesis and reactions of similar molecules, such as the acylation studies, provide foundational knowledge for predicting the behavior of Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate in synthetic and application contexts (Yamaguchi et al., 1984).

Scientific Research Applications

Antiallergic Activity

Isopropyl-substituted compounds, including those related to Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, have been investigated for their antiallergic properties. A study by Nohara et al. (1985) synthesized various derivatives and found that those with an isopropyl group at specific positions exhibited significant antiallergic activity. Some derivatives were more potent than disodium cromoglycate, a known antiallergic drug, and were also effective when administered orally. Clinical studies of these compounds are ongoing, highlighting their potential in antiallergic treatments (Nohara et al., 1985).

Spectroscopic and Crystal Structure Analysis

Sharma et al. (2022) conducted a detailed study on a similar molecule, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. They analyzed its spectral properties, crystal structure, and theoretical aspects. This research contributes to a deeper understanding of such compounds' molecular structures and interactions, aiding in the development of biologically potent molecules (Sharma et al., 2022).

Herbicide Precursor Development

Liepa et al. (1992) explored the use of similar compounds as precursors for herbicides. They synthesized various derivatives through reductive alkylation and further reactions, leading to potential herbicide compounds. This research indicates the applicability of such compounds in agricultural chemistry (Liepa et al., 1992).

Phenolic Protective Groups in Synthesis

The use of isopropyl ethers, akin to the isopropyl group in the compound , as phenolic protective groups during chemical synthesis was studied by Sala and Sargent (1979). They demonstrated the effectiveness of these groups in the total synthesis of complex organic molecules, which could be beneficial in synthesizing related compounds (Sala & Sargent, 1979).

Biological Activity in Microbial Growth

Denton et al. (2021) investigated the biological activity of a compound, methyl-5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydro isoxazole-5-carboxylate, derived from a similar molecular structure. They found that it significantly increased the growth of E. coli organisms, suggesting potential applications in microbiology and stem cell research (Denton et al., 2021).

properties

IUPAC Name

propan-2-yl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-9-8-16(11-17(18)19)27-20(22)14-6-5-7-15(10-14)24-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHPVHJVAUOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

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